Target Engagement: AKR1C3 Inhibition as the Core Biological Differentiation from Inactive or Off-Target Cyclopentane Analogs
Trans-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid and structurally related cyclopentane derivatives have been explicitly identified and evaluated as inhibitors of the steroid-metabolizing enzyme AKR1C3 [1]. The compound was studied within a broader series of cyclopentane derivatives synthesized and tested for inhibition of AKR1C1 and AKR1C3, with selective inhibitors active in the low micromolar range identified [2]. AKR1C3 is a validated target in hormone-dependent cancers, catalyzing the reduction of weak androgens to potent androgens and prostaglandin D2 to PGF2α [3]. While quantitative Ki or IC50 values specifically for CAS 733741-04-3 were not reported in the available public literature as of 2026, the compound's inclusion in this SAR series establishes its biological relevance, in direct contrast to structurally similar compounds such as cis-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid (CAS 733740-15-3), for which no AKR1C1 or AKR1C3 inhibition data have been published [4].
| Evidence Dimension | Biological target engagement (AKR1C3 inhibition) |
|---|---|
| Target Compound Data | Part of a SAR series evaluated for AKR1C1 and AKR1C3 inhibition |
| Comparator Or Baseline | cis-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid (CAS 733740-15-3): No published AKR1C1/AKR1C3 inhibition data |
| Quantified Difference | N/A (public quantitative data for this specific compound unavailable) |
| Conditions | Enzymatic assay using recombinant human AKR1C3, spectrophotometric measurement of 1-acenaphthenol oxidation [5] |
Why This Matters
This establishes AKR1C3 inhibition as a defined and mechanistically relevant application for this compound class, which cannot be assumed for its stereoisomers or other cyclopentane analogs lacking published target engagement data.
- [1] BindingDB. (2007). Inhibition of human recombinant AKR1C3 assessed as 1-acenaphthenol oxidation by spectrophotometry (ChEMBL_864305). View Source
- [2] Stefane, B., Brozic, P., Vehovc, M., Rizner, T. L., & Gobec, S. (2009). New cyclopentane derivatives as inhibitors of steroid metabolizing enzymes AKR1C1 and AKR1C3. European Journal of Medicinal Chemistry, 44(6), 2563-2571. View Source
- [3] Rizner, T. L., & Penning, T. M. (2020). Aldo-keto reductase 1C3—Assessment as a new target for the treatment of endometriosis. Pharmacological Research, 152, 104602. View Source
- [4] PubChem. (2024). cis-2-(3-Fluorobenzoyl)cyclopentane-1-carboxylic acid. PubChem CID 11526958. View Source
- [5] ChEMBL. (2007). Inhibition of human recombinant AKR1C3 assessed as 1-acenaphthenol oxidation by spectrophotometry (CHEMBL2175576). View Source
